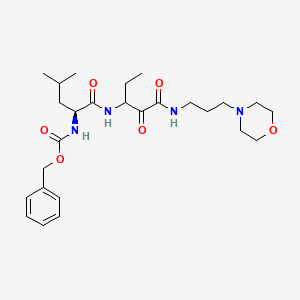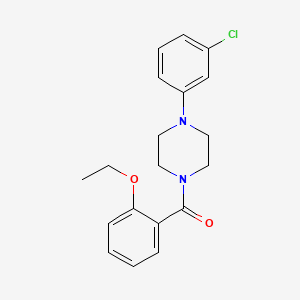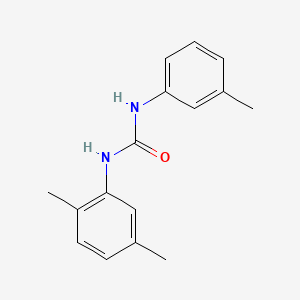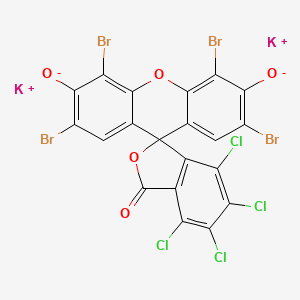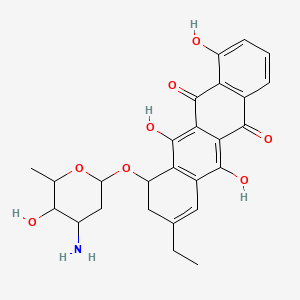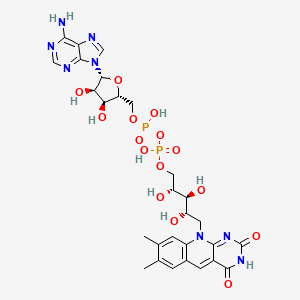
1-Deaza-fad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deaza-fad also known as Deazafad. 1-deazaFAD has comparable activity in the mutase reconstituted.
Aplicaciones Científicas De Investigación
Modification of Enzymes :
- The flavin prosthetic group (FAD) in enzymes like p-hydroxybenzoate hydroxylase can be replaced by 1-deaza-FAD. This modification alters the enzyme's reaction pathway, maintaining its ability to catalyze oxidation reactions but losing the capacity to hydroxylate substrates. For instance, when 1-deaza-FAD is used in p-hydroxybenzoate hydroxylase, the enzyme can still catalyze the oxidation of NADPH by oxygen but cannot hydroxylate p-hydroxybenzoate or other substrates. This modification provides insights into the enzyme's mechanism and its interaction with different substrates (Entsch et al., 1980).
Comparative Enzyme Studies :
- 1-Deaza-FAD is used in comparative studies of enzymes from different sources. For example, D-amino acid oxidase from Rhodotorula gracilis has been reconstituted with 1-deaza-FAD. The properties of these enzyme complexes were compared with those of pig kidney D-amino acid oxidases similarly modified. Such studies are essential for understanding differences in active-site microenvironments and the mechanisms underlying enzyme specificity and regulation (Pollegioni et al., 1992).
Understanding Enzyme Mechanisms :
- Research on enzymes like thioredoxin reductase reveals the importance of 1-deaza-FAD in studying enzyme mechanisms. Replacing the FAD group with 1-deaza-FAD in mutant forms of thioredoxin reductase helps in understanding the enzyme's structural and functional aspects, including the interaction between cysteine residues and the flavin group. This kind of substitution aids in analyzing the specific roles of flavin and protein components in enzyme activity and electron transfer mechanisms (Prongay & Williams, 1990).
Reaction Pathway Analysis :
- The substitution of FAD with 1-deaza-FAD in aromatic hydroxylases like melilotate hydroxylase and phenol hydroxylase has been utilized to study the reaction pathways of these enzymes. This modification prevents the hydroxylation of substrates but still allows for the oxidation of NAD(P)H to NAD(P)+ and H2O2, revealing the complex reaction mechanisms and intermediate stages in enzyme catalysis (Detmer et al., 1984).
Propiedades
Número CAS |
57818-88-9 |
|---|---|
Nombre del producto |
1-Deaza-fad |
Fórmula molecular |
C28H34N8O15P2 |
Peso molecular |
784.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1 |
Clave InChI |
GLDULYQMIPGSPD-AUSFFQRRSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-deaza-FAD 1-deaza-FAD, ion(1-) 5-deaza-FAD 5-deazaFAD 5-deazariboflavin-5'-diphosphate deazaFAD |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



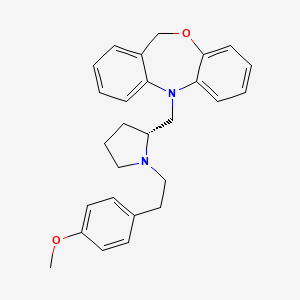
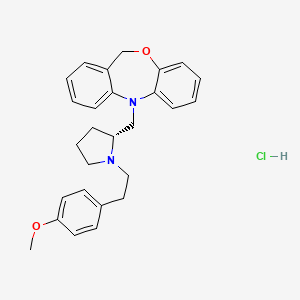
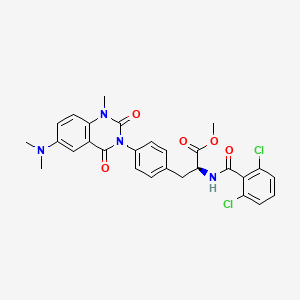
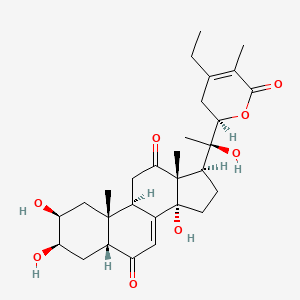
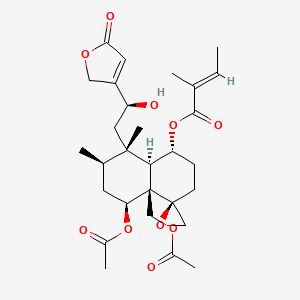
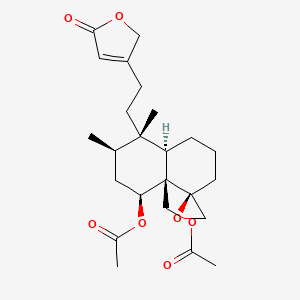
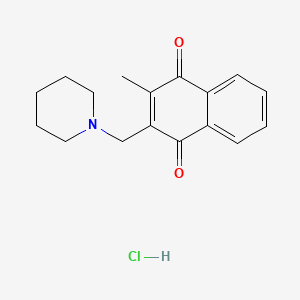
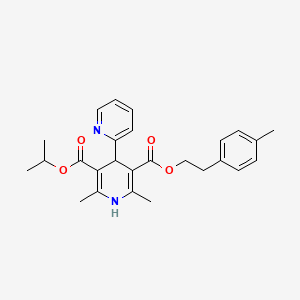
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
